molecular formula C11H14N2OS B2635709 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide CAS No. 744227-10-9

3-amino-N-(4-ethylphenyl)-3-thioxopropanamide

Cat. No.: B2635709
CAS No.: 744227-10-9
M. Wt: 222.31
InChI Key: ZPZPDXRGQKMBGK-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethylphenyl)-3-thioxopropanamide is an organic compound characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a thioxo group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide typically involves the reaction of 4-ethylphenylamine with a suitable thioxo-propanamide precursor. One common method involves the use of ketene dithioacetal and an appropriate secondary amine, followed by reaction with sodium sulfide and phenacyl bromide . The reaction conditions are optimized to achieve high yields and purity of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethylphenyl)-3-thioxopropanamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted amides, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(4-ethylphenyl)-3-thioxopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-ethylphenyl)-3-thioxopropanamide is unique due to the presence of the ethyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-3-sulfanylidenepropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-8-3-5-9(6-4-8)13-11(14)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZPDXRGQKMBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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